3-Bromo-5-isopropylphenylboronic acid
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Overview
Description
3-Bromo-5-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 . It is also known by its IUPAC name, (3-bromo-5-propan-2-ylphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 . The compound is canonicalized and has a complexity of 164 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, boronic acids are known to be valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 40.5Ų and a rotatable bond count of 2 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Heteroaromatic Compounds
The utility of boronic acids, similar to 3-bromo-5-isopropylphenylboronic acid, in the synthesis of heteroaromatic compounds is significant. The Suzuki reaction, a palladium-catalyzed cross-coupling method, often employs arylboronic acids for synthesizing various heteroaromatic structures. For instance, Sutherland and Gallagher (2003) demonstrated the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using a Suzuki reaction involving pyridylboronic acids (Sutherland & Gallagher, 2003).
Preparation of Arylboronic Acids
The preparation of arylboronic acids, akin to this compound, has been explored through various methods, including lithium-halogen exchange. Li et al. (2002) described an improved protocol for preparing pyridylboronic acids from 3-bromopyridine using lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002).
Catalysis in Organic Synthesis
Arylboronic acids play a crucial role as intermediates in catalytic processes in organic synthesis. For example, cyclopalladated complexes of certain thiophosphorylbenzoic acid thioamides demonstrated high catalytic activity for the Suzuki cross-coupling reactions of aryl bromides with phenylboronic acid (Kozlov et al., 2008).
Photophysical Properties
Arylboronic acids are also significant in the study of materials with unique photophysical properties. Jadhav et al. (2017) investigated the aggregation-induced emission, mechanochromic, and electroluminescence behavior of certain phenanthroimidazoles synthesized via the Suzuki cross-coupling reaction with phenylboronic acids (Jadhav et al., 2017).
Safety and Hazards
The safety information for 3-Bromo-5-isopropylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVEISBEIMQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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